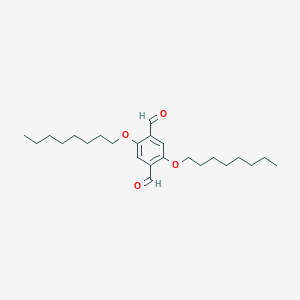

2,5-Bis(octyloxy)terephthalaldehyde

Description

Significance as a Building Block in Organic Synthesis

The utility of 2,5-Bis(octyloxy)terephthalaldehyde in organic synthesis is primarily derived from its bifunctional nature. The two aldehyde groups, positioned at the 1 and 4 positions of the benzene (B151609) ring, provide reactive sites for condensation reactions with various amine-containing compounds. researchgate.net This reactivity is central to its use in the bottom-up construction of polymers and porous crystalline structures like Covalent Organic Frameworks (COFs). researchgate.netmdpi.com

The long, flexible octyloxy chains attached to the 2 and 5 positions of the benzene ring are not merely passive substituents. They play a crucial role in enhancing the solubility of the monomer and the resulting polymers in common organic solvents, which is a significant advantage for material processing and characterization. mdpi.comrsc.org Furthermore, these alkyl chains can influence the intermolecular packing and morphology of the final material, which in turn affects its electronic and physical properties. mdpi.comrsc.org The strategic placement of these solubilizing chains allows for fine-tuning of the self-assembly and solid-state ordering of the resulting conjugated materials. acs.org

Context within Dialdehyde (B1249045) Monomers and Alkylated Precursors

This compound belongs to a broader class of dialdehyde monomers, which are characterized by the presence of two aldehyde functional groups. rsc.org These monomers, such as terephthalaldehyde (B141574) and its derivatives, are foundational in the synthesis of various polymers and macrocycles due to the reliable and efficient nature of aldehyde-amine condensation reactions. mdpi.comresearchgate.net

What distinguishes this compound from simpler dialdehydes like unsubstituted terephthalaldehyde are its octyloxy substituents. pubcompare.ai The introduction of these long alkyl chains represents a key strategy in the molecular engineering of organic materials. The length and branching of such alkyl chains can significantly impact the properties of the resulting conjugated polymers, including their solubility, thin-film morphology, and charge-transport characteristics. mdpi.comrsc.orgrsc.org For instance, the presence of these bulky side chains can prevent excessive aggregation of polymer backbones, leading to more favorable morphologies for applications in organic electronics. mdpi.com

Overview of Research Trajectories in Advanced Functional Materials

Research involving this compound is actively pursuing the development of a variety of advanced functional materials. A major area of investigation is its use in the synthesis of Covalent Organic Frameworks (COFs). researchgate.net By reacting it with multi-amine linkers, researchers can create highly porous, crystalline materials. For example, a COF synthesized from this compound and a triaminophenylbenzene derivative exhibited a high Brunauer-Emmett-Teller (BET) surface area of 1202 m²/g. researchgate.net Such porous structures are being explored for applications in areas like gas storage and separation, as well as for use in electronic devices.

Another significant research direction is the incorporation of this monomer into semiconducting polymers for organic electronic applications. It serves as a precursor for cyano-substituted poly(p-phenylenevinylene) (cyano-PPV), a type of light-emitting polymer. sigmaaldrich.com Furthermore, polyimines synthesized from this compound have been investigated for their potential in organic photovoltaics, with preliminary studies showing power conversion efficiencies of 0.17%. researchgate.net The extended π-conjugation in such polymers, facilitated by the benzene dialdehyde core, is crucial for enhancing charge carrier mobility. researchgate.net Researchers are also exploring the use of COFs derived from this monomer in memristors, where they have demonstrated on/off ratios of an order of magnitude, indicating their potential for next-generation memory devices. researchgate.net

Chemical Compound Information

| Compound Name | Synonyms |

| This compound | 2,5-Bis(octyloxy)benzene-1,4-dialdehyde, 2,5-Dioctyloxybenzene-1,4-dicarboxaldehyde, 2,5-Dioctyloxyterephthalaldehyde |

| Terephthalaldehyde | Benzene-1,4-dicarboxaldehyde |

| Cyano-poly(p-phenylenevinylene) | Cyano-PPV |

| 1,3,5-Tris(4-aminophenyl)benzene (B174889) | TAPB |

| 2,5-Dimethoxyterephthalaldehyde | BDA(OMe)2 |

Chemical Properties of this compound

| Property | Value |

| CAS Number | 123440-34-6 |

| Molecular Formula | [CH3(CH2)7O]2C6H2(CHO)2 |

| Molecular Weight | 390.56 g/mol |

| Appearance | Bright yellow powder |

| Melting Point | 76-79 °C |

| Purity | >98% |

Structure

2D Structure

Properties

IUPAC Name |

2,5-dioctoxyterephthalaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-3-5-7-9-11-13-15-27-23-17-22(20-26)24(18-21(23)19-25)28-16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPJKNOOUOGSOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC(=C(C=C1C=O)OCCCCCCCC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397770 | |

| Record name | 2,5-Bis(octyloxy)terephthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123440-34-6 | |

| Record name | 2,5-Bis(octyloxy)terephthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Bis(octyloxy)terephthalaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2,5-Bis(octyloxy)terephthalaldehyde

The preparation of this compound can be achieved through several strategic pathways. These methods primarily involve either the introduction of the alkyl chains onto a pre-existing dialdehyde (B1249045) scaffold or the formation of the aldehyde groups on an alkoxy-substituted benzene (B151609) ring.

A primary route to synthesizing this compound involves the alkylation of a corresponding dihydroxy precursor. This method is advantageous as it builds upon a commercially available or readily synthesized core structure.

The most common precursor for this method is 2,5-dihydroxyterephthalaldehyde (B1588973). The synthesis proceeds via a Williamson ether synthesis, a well-established nucleophilic substitution reaction. In this process, the hydroxyl groups of 2,5-dihydroxyterephthalaldehyde are deprotonated by a base to form more nucleophilic phenoxides. These phenoxides then react with an octyl halide, such as 1-bromooctane (B94149) or 1-iodooctane, to form the desired diether product. researchgate.net The choice of base and solvent is critical for optimizing the reaction yield and minimizing side reactions. Common bases include potassium carbonate or sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are often employed.

A similar strategy has been reported for the synthesis of related 2,5-dialkoxybenzaldehydes, where a 2-hydroxy-5-methoxy benzaldehyde (B42025) is alkylated with agents like dimethyl sulfate. google.comscribd.com This underscores the general applicability of alkylating phenolic hydroxyl groups to produce alkoxy-substituted aldehydes.

Table 1: Alkylation of 2,5-Dihydroxyterephthalaldehyde

| Reactant 1 | Reactant 2 | Reagent/Solvent | Product |

|---|---|---|---|

| 2,5-Dihydroxyterephthalaldehyde | 1-Bromooctane | K₂CO₃ / Acetone | This compound |

An alternative synthetic strategy involves introducing the aldehyde groups onto a pre-functionalized aromatic ring, specifically 1,4-bis(octyloxy)benzene. This approach leverages various formylation reactions known in organic chemistry.

One effective method is the directed ortho-metalation followed by formylation. In this procedure, the starting material, 1,4-bis(octyloxy)benzene, is treated with a strong organolithium base like n-butyllithium (n-BuLi). The alkoxy groups direct the lithiation to the ortho positions (2 and 5 positions). The resulting dilithiated intermediate is then quenched with an electrophilic formylating agent, typically dimethylformamide (DMF), to yield this compound. semanticscholar.org This method offers high regioselectivity and good yields. semanticscholar.org

Other classical formylation reactions, while less common for this specific compound, are also established for similar structures. These include:

The Gattermann Reaction : This involves the use of hydrogen cyanide and a Lewis acid catalyst. google.com

The Vilsmeier-Haack Reaction : This uses a phosphoryl chloride/DMF mixture to formylate activated aromatic rings.

The Duff Reaction : This method employs hexamethylenetetramine (HMTA) to introduce a formyl group, though it can have limitations for substrates with long alkyl chains. semanticscholar.orgtandfonline.com

A related synthesis starts from 1,4-dialkoxy-2,5-dihalogenobenzene, which is treated with n-butyllithium and then DMF to introduce the two aldehyde groups in a single step. tandfonline.com

Table 2: Formylation of 1,4-Bis(octyloxy)benzene

| Reactant | Reagents | Product | Description |

|---|---|---|---|

| 1,4-Bis(octyloxy)benzene | 1. n-BuLi2. DMF | This compound | Directed ortho-metalation and formylation. semanticscholar.org |

Chemical Reactivity of this compound

The chemical reactivity of this compound is dominated by its two aldehyde functional groups. These groups can undergo a variety of transformations, including oxidation, reduction, and nucleophilic addition, making the compound a valuable building block for polymers and other complex organic materials. tandfonline.com

The aldehyde groups of this compound can be readily oxidized to the corresponding carboxylic acids. This transformation results in the formation of 2,5-bis(octyloxy)terephthalic acid. Standard oxidizing agents for converting aromatic aldehydes to carboxylic acids, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic conditions, are effective. The resulting dicarboxylic acid is itself a valuable monomer for the synthesis of polyesters and polyamides. The existence and use of 2,5-dialkoxyterephthalic acids as intermediates in the synthesis of other compounds, such as 2,5-dihydroxyterephthalic acid, has been documented. google.com

Conversely, the aldehyde functionalities can be reduced to primary alcohols. This reaction converts this compound into 2,5-bis(octyloxy)-1,4-benzenedimethanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent depends on the desired reaction conditions and the presence of other functional groups. The resulting diol can be used in polymerization reactions to form polyesters and polyethers.

The carbonyl carbons of the aldehyde groups are electrophilic and are susceptible to attack by a wide range of nucleophiles. youtube.comyoutube.com These nucleophilic addition reactions are fundamental to the use of this compound as a monomer in polymer synthesis. tandfonline.com

Key reactions include:

Reaction with Amines : The aldehyde groups react with primary amines to form Schiff bases (imines). When a diamine is used, this reaction leads to the formation of polyazomethines, a class of conjugated polymers. tandfonline.com

Wittig Reaction : Reaction with phosphorus ylides (Wittig reagents) converts the aldehyde groups into alkene linkages. This is a cornerstone for the synthesis of poly(p-phenylenevinylene) (PPV) derivatives, which are important materials in organic electronics. tandfonline.com

Reaction with Cyanide : The addition of cyanide ions (e.g., from HCN or KCN) followed by protonation leads to the formation of cyanohydrins. youtube.com

Reaction with Organometallic Reagents : Grignard reagents or organolithium compounds add to the carbonyls to form secondary alcohols after an aqueous workup.

The general mechanism for nucleophilic addition involves the attack of the nucleophile on the partially positive carbonyl carbon, which pushes the pi electrons of the C=O double bond onto the oxygen atom, forming a tetrahedral intermediate. youtube.com This intermediate is then typically protonated to yield the final product. youtube.com

Substitution Reactions of Alkoxy Groups

The substitution of alkoxy groups in aromatic systems, particularly those activated by electron-withdrawing groups, is a known transformation in organic synthesis. In the case of this compound, the benzene ring is rendered electron-deficient by the presence of two aldehyde groups. This electronic characteristic theoretically makes the aromatic carbon atoms attached to the octyloxy groups susceptible to nucleophilic aromatic substitution (SNAr).

However, direct nucleophilic substitution of alkoxy groups on an aromatic ring is generally a challenging transformation that requires harsh reaction conditions. The ether linkage is typically strong, and the alkoxy group is not an ideal leaving group. Cleavage of the ether bond to form a phenol (B47542) is a more common reaction pathway, which can be achieved using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with strong Lewis acids such as boron tribromide (BBr₃). Following cleavage, the resulting hydroxyl groups could then be subjected to further functionalization.

Role in Dynamic Covalent Chemistry (DCC)

Dynamic covalent chemistry (DCC) is a powerful strategy that utilizes reversible chemical reactions to generate complex, thermodynamically stable architectures from simpler building blocks. This approach allows for "error-correction" during the assembly process, as mismatched connections can break and reform until the most stable product is formed. This compound is a key precursor in DCC, primarily through the formation of imine-linked structures.

The two aldehyde functional groups of this compound are highly reactive towards primary amines, leading to the formation of imine bonds. This reactivity is harnessed in the synthesis of two-dimensional (2D) and three-dimensional (3D) Covalent Organic Frameworks (COFs). mdpi.com The octyloxy side chains play a crucial role in these syntheses, enhancing the solubility of the monomer in organic solvents and influencing the stacking and final properties of the resulting polymeric materials.

Reversible Bond Formation Mechanisms

The cornerstone of this compound's utility in DCC is the reversible nature of imine bond formation. The reaction between an aldehyde and an amine to form an imine is an equilibrium process. The formation of the imine is typically favored, but the reverse reaction, the hydrolysis of the imine back to the aldehyde and amine, can also occur, especially in the presence of water or under acidic or basic conditions.

This reversibility is the key to the "proof-reading" capability in the synthesis of COFs. nih.gov If a connection is made that introduces strain or is otherwise thermodynamically unfavorable within the growing framework, the imine bond can cleave, allowing the components to rearrange into a more stable, crystalline structure. The reaction is often catalyzed by acids, which protonate the aldehyde to make it more electrophilic and also facilitate the dehydration step in imine formation. The general mechanism involves the nucleophilic attack of the amine on the aldehyde carbonyl, formation of a hemiaminal intermediate, and subsequent dehydration to yield the imine.

Surface-Confined Imine Formation

A particularly interesting application of this compound in DCC is in the on-surface synthesis of 2D COFs. In this technique, the monomer is deposited onto a solid substrate, often under ultra-high vacuum conditions, and the polymerization reaction is initiated on the surface, for instance by heating. This method allows for the direct growth of highly ordered, crystalline, and thin films of COFs.

The formation of imine-linked COFs on a surface allows for precise control over the structure and orientation of the resulting material. Scanning tunneling microscopy (STM) is a powerful tool used to visualize the formation of these surface-confined COFs in real-time, providing insights into the reaction mechanism and the influence of the substrate on the polymerization process. rsc.org The long octyloxy chains of this compound can influence the self-assembly of the monomers on the surface prior to and during the polymerization, affecting the final morphology of the COF film.

The synthesis of COFs from 2,5-disubstituted terephthalaldehyde (B141574) derivatives and various amine linkers has been extensively studied. The table below presents some representative examples, highlighting the reaction conditions and the properties of the resulting materials.

| Aldehyde Monomer | Amine Monomer | Catalyst/Solvent | Reaction Conditions | Resulting COF Properties | Reference |

| 2,5-Dimethoxyterephthalaldehyde | 1,3,5-Tris(4-aminophenyl)benzene (B174889) | Acetic Acid / mesitylene:dioxane | 120 °C, 3 days | High crystallinity, BET surface area of 2105 m²/g | mdpi.com |

| 2,5-Dihydroxyterephthalaldehyde | 1,3,5-Tris(4-aminophenyl)triazine | Hexane/Dioxane | Solvothermal | BET surface area of 2238 m²/g, high crystallinity | nih.gov |

| 2,5-Diethoxyterephthalohydrazide | 1,3,5-Triformylbenzene | Not specified | Solvothermal | Hydrazone-linked COF with high stability | mdpi.com |

Applications in Polymer Science and Macromolecular Engineering

Conjugated Polymer Synthesis Utilizing 2,5-Bis(octyloxy)terephthalaldehyde

This compound serves as a fundamental building block for various classes of conjugated polymers. These materials are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), solar cells, and sensors. acs.org The dialdehyde (B1249045) functionality allows it to be incorporated into polymer backbones through a variety of polymerization reactions, leading to materials with extended π-conjugation, a prerequisite for charge transport. acs.org

One of the most direct methods for polymerizing this compound is through polycondensation with primary diamines. This reaction, forming an imine linkage (C=N), results in a class of conjugated polymers known as polyazomethines or polyimines. acs.orgrsc.org The reaction proceeds via the condensation of the aldehyde groups with amine groups, eliminating water to form the characteristic azomethine bond within the polymer backbone. acs.org These polyazomethine systems extend the π-conjugation across the polymer chain, and they have been investigated for use in photovoltaic devices. acs.org

The two n-octyloxy side chains on the this compound monomer play a crucial role in determining the final properties of the resulting polymers. These long, flexible alkyl groups are primarily introduced to enhance the solubility of the otherwise rigid polymer backbone in common organic solvents, which is essential for solution-based processing and device fabrication. nih.gov

Beyond solubility, the side chains significantly influence the polymer's physical and morphological characteristics. By increasing the free volume and spacing between polymer backbones, the octyloxy chains can lower intermolecular interactions. mdpi.com This plasticizing effect can improve film-forming properties and affect the molecular packing structure, which in turn influences the electronic properties of the material, such as charge carrier mobility. mdpi.com The density and conformation of these side chains are known to impact surface properties like hydrophobicity and can dictate the thermal behavior of the polymer, including its glass transition and melting temperatures. researchgate.net

Table 1: Influence of Side Chains on General Polymer Properties

| Property Affected | General Effect of Flexible Alkyl Side Chains (e.g., Octyloxy) | Scientific Rationale |

| Solubility | Increases solubility in organic solvents. nih.gov | The non-polar alkyl chains interact favorably with solvent molecules, overcoming the strong intermolecular forces of the rigid polymer backbone. nih.gov |

| Processability | Improves film-forming capabilities from solution. mdpi.com | Enhanced solubility allows for the use of techniques like spin-coating and printing for thin-film fabrication. |

| Thermal Properties | Lowers glass transition (Tg) and melting (Tm) temperatures. | Side chains increase the free volume between polymer backbones, reducing chain-to-chain interactions and allowing for more mobility at lower temperatures. |

| Molecular Packing | Influences intermolecular distance and crystalline order. | The steric bulk of the side chains can disrupt tight packing, but can also facilitate ordered self-assembly, affecting charge transport pathways. mdpi.com |

| Mechanical Properties | Can increase flexibility and reduce brittleness. mdpi.com | The side chains act as an internal plasticizer, allowing polymer chains to slide past one another more easily. mdpi.com |

| Surface Energy | Can decrease surface free energy and increase hydrophobicity. researchgate.net | High-density hydrophobic side chains can orient at the surface, restricting molecular chain dynamics and presenting a low-energy interface. researchgate.net |

A key feature of polyazomethines is the dynamic nature of the imine bond, which makes them susceptible to degradation, particularly through hydrolysis. rsc.org The degradation process involves the cleavage of the C=N bond in the polymer backbone, which breaks the conjugation and leads to the formation of the original amine and aldehyde monomers. acs.orgacs.org

This degradation is most commonly catalyzed by acid. acs.orgrsc.org The rate of hydrolysis can be controlled by several factors, including the concentration of the acid, the solvent used, and the ambient temperature. nih.govbohrium.com Studies have shown that the degradation rate can be varied from seconds to hours depending on the specific acidic and solvent environment. acs.org This on-demand degradability is a significant advantage for creating recyclable polymers and transient electronic devices, where the active material is designed to break down under specific conditions. rsc.orgnih.gov The stability of the imine bond can be enhanced by incorporating aromatic structures that increase conjugation, but it remains a fundamentally reversible linkage. acs.org

Table 2: Factors Influencing the Degradation of Polyazomethines

| Factor | Effect on Degradation Rate | Mechanism |

| Acidic Conditions | Accelerates degradation significantly. acs.orgnih.gov | The imine nitrogen is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water (hydrolysis). bohrium.com |

| Solvent Choice | Rate varies depending on the solvent. acs.orgnih.gov | The solvent can affect the stability of the transition state and the availability of water for the hydrolysis reaction. |

| Temperature | Higher temperatures generally increase the rate. | Provides the necessary activation energy for the hydrolysis reaction to proceed more quickly. |

| Light Exposure | Can promote degradation, sometimes generating additional degradation products. nih.govresearchgate.net | UV light can provide the energy to promote the hydrolysis of Schiff bases. researchgate.net |

| Molecular Structure | Electron-donating/withdrawing groups and steric hindrance around the imine bond can alter stability. bohrium.com | Electronic effects modify the electrophilicity of the imine carbon, while steric bulk can hinder the approach of water molecules. |

This compound is also a precursor for the synthesis of polymers containing vinylene (-CH=CH-) bridges, such as derivatives of poly(p-phenylene vinylene) (PPV). acs.org These polymers are known for their excellent light-emitting properties. For instance, the compound can be used as a monomeric precursor for cyano-substituted PPV (CN-PPV), a well-known light-emitting polymer. nih.gov The synthesis typically involves reactions like the Wittig, Horner-Wadsworth-Emmons, or Knoevenagel condensation to form the vinylene linkages. The resulting macromolecules feature a highly extended π-conjugation system, which is beneficial for enhancing charge carrier mobility and tuning the optical properties of the material for use in organic semiconductors. acs.org

The aldehyde functionalities of this compound make it a candidate for constructing novel polymer architectures incorporating fullerenes directly into the macromolecular chain.

Main-chain polyfullerenes are polymers where the fullerene cage is an integral part of the polymer backbone, rather than a pendant group. Such structures are of interest for applications in organic photovoltaics. rsc.org this compound can be used to create these architectures through the Prato reaction, a 1,3-dipolar cycloaddition. wikipedia.orgwikipedia.org

In this synthetic approach, the dialdehyde reacts with an amino acid (such as sarcosine) to generate an azomethine ylide in situ. This reactive 1,3-dipole then undergoes a cycloaddition reaction with the electron-deficient double bonds on the surface of a fullerene (like C₆₀). wikipedia.org Because this compound possesses two aldehyde groups, this reaction can be repeated at both ends of the monomer, linking multiple fullerene molecules together to form a polymer chain. The final product is a pyrrolidinofullerene-based polymer, where the fullerene units are connected via the newly formed pyrrolidine (B122466) rings, creating a well-defined main-chain polyfullerene. rsc.orgwikipedia.org

Polyfullerene Architectures

Prato Chemistry Approaches for Polymerization

The Prato reaction is a well-established method for the functionalization of fullerenes and carbon nanotubes, involving a 1,3-dipolar cycloaddition of an azomethine ylide. wikipedia.org The azomethine ylide is typically generated in situ from the condensation of an aldehyde and an amino acid, such as sarcosine. wikipedia.orgrsc.org This reaction results in the formation of a stable N-methylpyrrolidine ring fused to the carbon framework. wikipedia.org

While aldehydes are essential reactants in generating the ylide for the Prato reaction, current research does not describe a direct polymerization pathway for this compound using this method. The Prato reaction is primarily employed as a functionalization technique rather than a polymerization method itself. For instance, a pre-synthesized polymer containing pendant aldehyde groups can be reacted with an amino acid and C60 to attach fullerene moieties to the polymer side chains. rsc.org However, a direct polycondensation of this compound via the Prato reaction is not documented in the available literature.

Polyimine Networks

This compound is frequently used in the synthesis of polyimines and porous Covalent Organic Frameworks (COFs) through imination reactions with multi-amine linkers. sigmaaldrich.com The reaction between the aldehyde groups of the monomer and the amine groups of a co-monomer, such as 1,3,5-tris(4-aminophenyl)benzene (B174889), results in the formation of robust, fully conjugated polyimine networks. sigmaaldrich.com

These materials are characterized by their porous structure and high thermal stability. For example, a COF synthesized from this compound can exhibit a high Brunauer–Emmett–Teller (BET) surface area, recorded at 1202 m²/g. sigmaaldrich.com The resulting polyimines are semiconducting and have been investigated for applications in photovoltaics, with preliminary studies showing power conversion efficiencies of 0.17%. sigmaaldrich.com

Coordination Polymers with Terpyridine Ligands

This dialdehyde is a key precursor in the synthesis of complex ligands for coordination polymers. Specifically, it is used to create bis-terpyridine ligands, which can then coordinate with transition metal ions to form metallo-supramolecular polymers. sigmaaldrich.com The synthesis involves a reaction between this compound and a substituted acetylpyridine derivative in the presence of a base. sigmaaldrich.com

The resulting bis-terpyridine fluorescent coordination polymers exhibit notable photoelectric properties, which are valuable for creating new materials in supramolecular chemistry and materials science. sigmaaldrich.com

| Reactant | Molar Amount (mmol) | Mass (mg) |

| 4'-(4-bromophenyl)-2,2':6',2''-terpyridine (Compound 1) | 1.16 | 500 |

| This compound | 0.486 | 190 |

| Potassium Hydroxide (KOH) | - | 200 |

Table 1: Example of reactants used in the synthesis of a bis-terpyridine ligand (L2) for coordination polymers. sigmaaldrich.com

The coordination polymers formed from bis-terpyridine ligands derived from this compound demonstrate significant pH-responsive luminescent behavior. sigmaaldrich.com These polymers show remarkable stability to protonation and a distinct acid-base responsiveness. Upon protonation, their fluorescence properties change significantly. The fluorescence intensity is greatly enhanced upon protonation and can be easily reversed and recovered through alkalization. sigmaaldrich.com This "on-off" switching capability, combined with the polymer's ability to remain protonated for extended periods, highlights its potential for applications such as sensors, photocatalysts, and biomarkers. sigmaaldrich.com

Knoevenagel Condensation in Polymer Synthesis

The Knoevenagel condensation is a mild and efficient polycondensation technique used to synthesize polymers, particularly for those containing nonlinear optical (NLO) chromophores. The reaction typically involves the condensation of a dialdehyde with a monomer containing an active methylene (B1212753) group, such as a bis(cyanoacetate). The mild reaction conditions are a key advantage, as they tolerate a wide range of functional groups and prevent depolymerization that can occur at higher temperatures.

This compound serves as a suitable monomeric precursor for this type of polymerization. sigmaaldrich.comsigmaaldrich.com It can be copolymerized with bis(cyanoacetate) monomers to create main-chain NLO polymers. This approach is also used to synthesize cyano-substituted poly(p-phenylenevinylene) (cyano-PPV) polymers, which are noted for their use as light-emitting materials. sigmaaldrich.com

Design Principles for Tailored Polymer Properties

The strategic design of monomers like this compound is crucial for tailoring the final properties of the resulting polymers. The choice of substituents on the aromatic core directly influences the material's physical and electronic characteristics. wikipedia.org

Influence of Alkyl Substituents on Supramolecular Organization

The long, flexible octyloxy side chains on the this compound monomer play a critical role in determining the supramolecular organization and, consequently, the physicochemical properties of the polymers derived from it. wikipedia.org These bulky alkyl groups are primarily introduced to ensure solubility of the resulting rigid-rod polymers in common organic solvents. wikipedia.org

In a study on polyazomethines, this compound was polymerized with a diamine monomer. The effect of the bulky octyloxy groups was investigated by comparing the resulting polymer (PAz-BOO-OMe) with polymers where these groups were partially replaced by smaller methoxy (B1213986) groups. wikipedia.org

| Polymer | Monomers | Key Structural Feature | Effect on Supramolecular Organization |

| PAz-BOO-OMe | This compound + DAAz1 | Bulky n-octyloxy side chains | Good solubility |

| Modified Polymer | Dialdehyde with methoxy groups + DAAz1 | Smaller methoxy side chains | Induced better planarization of the macromolecule |

Table 2: Influence of alkyl substituent size on polymer structure. wikipedia.org

X-ray diffraction (XRD) measurements showed that replacing the bulky octyloxy chains with smaller methoxy groups led to a better planarization of the polymer backbone. wikipedia.org This enhanced planarity had a direct impact on the electronic properties, tuning the LUMO energy level and causing a bathochromic (red) shift in the lowest energy absorption band. wikipedia.org This demonstrates that the engineering of alkyl substituents is a powerful tool for controlling the solid-state packing and optoelectronic properties of polymers derived from this compound. wikipedia.org

Molecular Design for Charge Transport Enhancement

The molecular structure of this compound is intrinsically designed to build polymers with enhanced charge transport capabilities, a critical requirement for organic semiconductors used in various electronic devices. The key design features are the alkoxy side chains and the rigid aromatic core, which influence the polymer's solubility, morphology, and electronic properties.

The two n-octyloxy side chains are a significant feature for enhancing the processability of the resulting polymers. nih.gov Unsubstituted conjugated polymers are notoriously insoluble, which severely limits their application. By attaching long, flexible alkyl chains to the polymer backbone, the solubility in common organic solvents is dramatically improved. mdpi.comacs.org This allows for the formation of uniform, high-quality thin films, which is essential for the fabrication of efficient electronic devices. The choice of linear side chains, such as octyloxy, over branched alternatives can lead to a multiple order of magnitude increase in solid-state electrical conductivity in some conjugated polymer systems. nih.gov

This compound serves as a monomeric precursor for important classes of conjugated polymers, including poly(p-phenylene vinylene) (PPV) derivatives. nih.govazonano.comspringernature.comnih.gov For instance, it is a building block for cyano-substituted PPV (CN-PPV), a type of light-emitting polymer. nih.govazonano.comspringernature.comnih.gov The aldehyde groups readily participate in condensation reactions, such as Wittig or Knoevenagel reactions, to form the vinylene linkages that create an extended π-conjugated system along the polymer backbone. mdpi.com This extended conjugation is fundamental for charge carrier mobility, as it allows electrons and holes to delocalize and move along the polymer chain. mdpi.com

Furthermore, the electronic properties of polymers derived from this monomer can be fine-tuned through copolymerization. By reacting this compound with other monomers, specific functionalities can be introduced into the polymer backbone. For example, introducing a nitro-substituted monomer can lower the polymer's band gap, which is advantageous for applications in polymeric solar cells. mdpi.com Research into such copolymers has yielded materials with high molecular weights and good thermal stability, positioning them as effective acceptor materials in photovoltaic devices. mdpi.com

The table below summarizes the properties of a hyperbranched PPV derivative synthesized using a monomer related to this compound, illustrating the impact of molecular design on polymer characteristics.

| Property | Value |

| Polymer Structure | Hyperbranched PPV derivative with nitro substituent |

| Synthesis Method | Gilch Reaction |

| Molecular Weight | ~10^6 g/mol |

| Solubility | Excellent in common organic solvents |

| Thermal Stability | Good |

| Band Gap | Lowered compared to non-nitro-substituted polymer |

| Potential Application | Acceptor material in polymeric solar cells |

| Data derived from studies on related hyperbranched PPV derivatives. mdpi.com |

Polymer Nanoparticle Fabrication

While direct studies detailing the fabrication of nanoparticles from polymers exclusively derived from this compound are not prevalent, the hydrophobic, conjugated polymers synthesized from this monomer are ideal candidates for assembly into nanoparticles using established techniques. nih.govacs.org The fabrication of conjugated polymer nanoparticles (CPNs) is a major area of research, as these materials offer unique optical and electronic properties in a dispersible, high-surface-area format for applications in bioimaging, sensing, and diagnostics. mdpi.comnih.govrsc.org

Two of the most common post-polymerization methods for creating CPNs from pre-formed hydrophobic polymers are nanoprecipitation and mini-emulsion. mdpi.comacs.orgnih.gov

Nanoprecipitation (Solvent Exchange Method): This is the most frequently used technique for preparing CPNs. nih.govresearchgate.net The process involves dissolving the conjugated polymer, such as a PPV derivative made from this compound, in a water-miscible organic solvent like tetrahydrofuran (B95107) (THF). nih.govnih.gov This polymer solution is then rapidly injected into a large volume of water, which is a poor solvent for the polymer, under vigorous stirring or sonication. nih.govresearchgate.net The drastic change in solvent polarity causes the hydrophobic polymer chains to collapse and aggregate, forming nanometer-sized particles. mdpi.com This method is valued for its simplicity and for not requiring surfactants. mdpi.com The resulting nanoparticle size can be controlled by adjusting parameters such as the initial polymer concentration. acs.org

Mini-emulsion Method: In this technique, the conjugated polymer is first dissolved in a water-immiscible organic solvent. mdpi.comnih.gov This "oil" phase is then mixed with an aqueous phase containing a surfactant. acs.orgacs.org High shear force, typically from ultrasonication, is applied to the mixture to break the oil phase into nanometer-sized droplets, forming a stable mini-emulsion. mdpi.comacs.org The organic solvent is subsequently removed by evaporation, leaving behind a stable aqueous dispersion of polymer nanoparticles, with the surfactant preventing aggregation. mdpi.comnih.gov This method allows for a wider choice of organic solvents compared to nanoprecipitation and can produce highly concentrated nanoparticle dispersions. mdpi.com

The table below provides a comparison of these two principal fabrication techniques.

| Feature | Nanoprecipitation (Solvent Exchange) | Mini-emulsion |

| Basic Principle | Rapid injection of polymer solution into a non-solvent. nih.gov | Emulsification of a polymer solution in a non-solvent followed by solvent removal. mdpi.com |

| Solvent Requirement | Water-miscible organic solvent (e.g., THF). nih.gov | Water-immiscible organic solvent (e.g., chloroform, toluene). mdpi.com |

| Surfactant Use | Generally not required. mdpi.com | Required for droplet stabilization. acs.org |

| Particle Formation | Polymer chain collapse and aggregation due to polarity change. mdpi.com | Nucleation within stabilized monomer/polymer droplets. researchgate.net |

| Advantages | Simple, fast, surfactant-free. mdpi.comnih.gov | Good size control, high particle concentration, wide solvent choice. mdpi.comacs.org |

| This table compares general methods applicable to hydrophobic conjugated polymers. |

Given that polymers synthesized from this compound are hydrophobic and soluble in organic solvents, they are well-suited for processing into nanoparticles via these methods for potential use in advanced applications like fluorescent bioimaging and sensing. nih.govnih.gov

Engineering of Porous Organic Materials

Covalent Organic Frameworks (COFs) Synthesized from 2,5-Bis(octyloxy)terephthalaldehyde

Covalent Organic Frameworks are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds, forming ordered, extended two- or three-dimensional structures. researchgate.netmagtech.com.cn The use of this compound as a precursor monomer allows for the synthesis of COFs with tailored functionalities and properties. ossila.com

This compound functions as a linear, C2-symmetric building block in the synthesis of COFs. rsc.org It consists of a central benzene (B151609) ring functionalized with two aldehyde groups at the 1 and 4 positions, which act as the reactive sites for framework construction. ossila.com Additionally, two octyloxy (-O(CH₂)₇CH₃) groups are attached at the 2 and 5 positions. ossila.comsigmaaldrich.com These bulky, flexible alkyl chains enhance the solubility of the monomer in organic solvents, which can be advantageous during the synthesis process. pubcompare.ai In the context of COF construction, this compound is a dialdehyde (B1249045) ligand that serves as a fundamental component for creating extended, cross-linked networks. ossila.com

The primary method for integrating this compound into a COF structure is through the formation of imine linkages. This occurs via a Schiff-base condensation reaction between the aldehyde functional groups (-CHO) of the monomer and the amino groups (-NH₂) of a complementary, multitopic amine linker, such as 1,3,5-tris(4-aminophenyl)benzene (B174889). ossila.comresearchgate.net This reversible reaction forms robust and stable imine bonds (-C=N-), which covalently stitch the molecular building blocks together into a crystalline, porous framework. unt.edu The reversibility of imine bond formation is crucial as it allows for "error-correction" during the crystallization process, leading to thermodynamically stable and highly ordered structures. unt.edu

The final topology of a COF is not solely determined by the symmetry of its constituent monomers but can be significantly influenced by substituents on the building blocks. rsc.org The two n-octyloxy groups on the this compound molecule play a critical role in directing the framework's structure. These bulky functional groups can exert steric influence, which can hinder or favor certain packing arrangements and polymorphic net formations. rsc.org By introducing specific alkyl substituents, it is possible to regulate the resulting topology, leading to, for example, the formation of a dual-pore COF over a single-pore structure. rsc.org This steric interaction-driven design enhances control over the final COF architecture, expanding the toolbox for creating complex, tailor-made porous materials. rsc.org

| COF Name/Precursors | Linkage Type | BET Surface Area (m²/g) | Reference |

|---|---|---|---|

| COF from this compound and Triaminophenylbenzene | Imine | 1202 | ossila.com |

| TPB-DMTP COF | Imine | 2105 | mdpi.com |

| COF-5 | Boronate Ester | 1590 | unt.edu |

| Ni-DBA-3D-COF | Boronate Ester | 5083 | nih.gov |

| TPB-TP COF | Imine | 610 | mdpi.com |

Porous Organic Frameworks (POFs)

Porous Organic Frameworks (POFs) represent a broad category of porous materials that includes both crystalline (like COFs) and amorphous structures. The defining characteristic is the linking of organic monomers into a porous network.

Strategies for COF/POF Activation and Stability

The practical application of Covalent Organic Frameworks (COFs) and Porous Organic Frameworks (POFs) is contingent upon their structural integrity and permanent porosity after synthesis and solvent removal. The activation process, which involves the removal of guest molecules from the pores, can often lead to the collapse of the framework. Consequently, significant research has been directed towards developing strategies to enhance the activation stability of these materials. One effective strategy involves the judicious selection and functionalization of the organic building blocks used in their synthesis. The incorporation of bulky or interacting side chains into the linkers can significantly improve the robustness of the resulting framework.

A key example of this approach is the use of this compound as a linear linker in the synthesis of two-dimensional (2D) COFs. rsc.org The introduction of long octyloxy chains into the pores of the COF has been shown to be a successful strategy for engineering stability. These functional groups enhance the framework's resistance to collapse during the activation process.

Detailed Research Findings

Research into the stability of 2D COFs has demonstrated a clear correlation between the presence of pore substituents and the structural robustness of the material. rsc.org In a systematic study, a series of COFs were synthesized using 1,3,5-tris(4-aminophenyl)benzene (TAPB) as a node and a combination of two linear linkers: terephthalaldehyde (B141574) (PDA) and this compound (C8PDA). rsc.org This allowed for the incremental introduction of octyloxy side chains into the COF structure.

The stability of these mixed-linker COFs (TAPB-PDAx-C8PDAy) was quantitatively assessed by comparing their Brunauer-Emmett-Teller (BET) surface areas after activation with different solvents, namely tetrahydrofuran (B95107) (THF) and perfluorohexane (B1679568) (PFH). rsc.org The ratio of the surface area retained after THF activation to that after PFH activation serves as a measure of the COF's activation stability.

The findings indicate that as the proportion of the C8PDA linker increases, the activation stability of the COF is significantly enhanced. rsc.org For instance, a COF with a low C8PDA content (10%) exhibited a near-complete loss of surface area after THF activation. In contrast, a COF with a high C8PDA content (75%) retained approximately 90% of its surface area, demonstrating a substantial improvement in robustness. rsc.org This trend highlights that the fragility of COFs can be systematically controlled by tuning the concentration of pore substituents.

The stabilizing effect of the octyloxy groups is attributed to increased steric hindrance and enhanced interlayer interactions within the 2D layers of the COF. rsc.org Density functional theory (DFT) calculations suggest that the presence of such substituents increases the energy barrier for rotational and twisting deformations of the COF sheets, thus stabilizing the intra-layer structure. rsc.org Furthermore, these side chains can fill the pore space, providing internal support that prevents the framework from collapsing when the solvent is removed.

The use of this compound in conjunction with amine derivatives like triaminophenylbenzene can yield COFs with high BET surface areas, on the order of 1202 m²/g, further underscoring the utility of this linker in creating robust, porous materials. ossila.com

| COF Composition (C8PDA Content) | Surface Area Retention (%) |

| 10% | 0% |

| 75% | ~90% |

| Percentage of surface area retained after THF activation compared to PFH activation. rsc.org |

Advanced Applications in Optoelectronics and Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, 2,5-Bis(octyloxy)terephthalaldehyde is primarily utilized as a monomeric precursor for producing light-emitting polymers. sigmaaldrich.comsigmaaldrich.com Its structure is particularly well-suited for creating polymers with extended π-conjugation, a fundamental requirement for materials used in the emissive layer of OLED devices.

Charge Transport Properties in OLED Devices

Efficient charge transport—the movement of electrons and holes through the organic semiconductor layers—is crucial for the performance of an OLED. The molecular architecture of polymers derived from this compound directly influences these properties. By undergoing polymerization, typically forming vinylene-bridged macromolecules, materials with a highly conjugated backbone can be synthesized. This extended π-conjugation lowers the energy barrier for charge carrier movement along the polymer chain, thereby enhancing charge mobility.

Furthermore, the two long n-octyloxy side chains attached to the benzene (B151609) ring play a significant role. They improve the solubility of the resulting polymers, which is essential for solution-based processing techniques like spin coating, used to create the uniform, thin active layers required for OLEDs. These flexible side chains also influence the intermolecular packing of the polymer chains in the solid state. This control over morphology can prevent excessive aggregation, which might otherwise create traps for charge carriers and hinder device performance.

Material Development for Enhanced Device Performance

The development of new materials is a key driver of progress in OLED technology. This compound is a valuable precursor in this context, most notably for the synthesis of cyano-substituted poly(p-phenylene vinylene) (cyano-PPV). sigmaaldrich.comsigmaaldrich.com The cyano-group is an electron-withdrawing group that can be used to tune the polymer's electronic energy levels (HOMO/LUMO) to achieve desired emission colors and improve electron injection or transport. The dialdehyde (B1249045) functionality of the monomer provides the reactive sites needed to build the polymer backbone of these PPV derivatives.

The table below outlines the role of this compound as a building block for functional OLED polymers.

| Precursor Monomer | Resulting Polymer Type | Key Features for OLEDs |

| This compound | Cyano-substituted Poly(p-phenylene vinylene) (cyano-PPV) | Light-emitting, Tunable electronic properties, Good solubility for processing |

| This compound | Vinylene-bridged macromolecules | Extended π-conjugation for enhanced charge carrier mobility |

Organic Photovoltaics (OPVs) and Solar Cells

In the realm of organic solar cells, this compound has been successfully used to create novel polymers for the active layer, which is responsible for absorbing light and generating charge. Its derivatives have been explored primarily for their potential as electron-accepting materials within the bulk heterojunction (BHJ) architecture that defines modern OPVs.

Electron-Accepting Materials in OPVs

While traditional OPVs have heavily relied on fullerene derivatives like PCBM as the electron acceptor, research has expanded to include polymeric acceptors. A notable example involves the use of this compound to synthesize a main-chain polyfullerene, named poly[fullerene-alt-2,5-bis(octyloxy)terephthalaldehyde] (PPC4). nih.gov In this polymer, the dialdehyde monomer acts as a linker between fullerene units. This polymeric structure was designed to create an electron-accepting material with potentially superior morphological stability compared to small-molecule fullerenes. nih.gov

Donor-Acceptor Polymer Blends

The active layer of a high-efficiency OPV typically consists of a blend of an electron-donating polymer and an electron-accepting material. When the polyfullerene PPC4, derived from this compound, was blended with the common donor polymer Poly(3-hexylthiophene-2,5-diyl) (P3HT), it was found to have poor intermixing, which resulted in low charge generation. nih.gov

To overcome this, a multi-acceptor system was created by adding the traditional fullerene acceptor, phenyl-C61-butyric acid methyl ester (PCBM), into the P3HT:PPC4 blend. This ternary (three-component) blend led to a threefold increase in charge generation, achieving power conversion efficiencies (PCEs) nearly on par with the standard P3HT:PCBM binary control device. nih.gov This demonstrates a sophisticated approach where the polymer derived from this compound functions as a critical component in a complex donor-acceptor system.

Suppression of Fullerene Aggregation in Photovoltaic Systems

A major failure mechanism in OPVs is the thermal instability of the active layer morphology. Over time, and especially with heating, small-molecule acceptors like PCBM can migrate and form large, crystalline aggregates. nih.gov This disrupts the finely-tuned bulk heterojunction, leading to a rapid decline in device performance.

The inclusion of the polyfullerene PPC4 in the P3HT:PCBM blend was shown to significantly mitigate this issue. nih.gov In the ternary blend, PPC4 acts as a morphological stabilizer, suppressing the migration and aggregation of PCBM molecules when the device is subjected to thermal stress. nih.gov This resulted in photovoltaic devices with markedly improved stability, outperforming the standard binary device over time. nih.gov This application highlights a key advanced function of polymers derived from this compound: enhancing not just initial efficiency but also the operational lifetime of solar cells.

The table below summarizes the photovoltaic performance of devices discussed.

| Active Layer Blend | Key Role of Aldehyde-Derived Polymer | Power Conversion Efficiency (PCE) | Finding |

| P3HT:PPC4 | Electron Acceptor | Low | Poor intermixing with donor polymer. nih.gov |

| P3HT:PPC4:PCBM | Electron Acceptor & Morphological Stabilizer | Close to P3HT:PCBM control | Ternary system enhances charge generation and suppresses fullerene aggregation. nih.gov |

Organic Semiconductors

The utility of this compound in organic semiconductors stems from its role as a monomeric precursor for various polymers, including cyano-PPV light-emitting polymers and other macromolecules designed for electronic applications. researchgate.net The presence of long, flexible octyloxy chains provides solubility, which is crucial for solution-based processing of organic electronic devices, while the dialdehyde functionality allows for the formation of extended conjugated polymer backbones.

A key objective in the field of organic semiconductors is the enhancement of charge carrier mobility, which is a measure of how quickly an electron or hole can move through the material when an electric field is applied. Higher mobility is essential for the performance of devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

This compound serves as a critical intermediate in the synthesis of macromolecules designed to boost this property. When used to create vinylene-bridged macromolecules, the resulting structure possesses an extended π-conjugation along the polymer backbone. researchgate.net This delocalization of electrons is a fundamental requirement for efficient charge transport. The extended conjugation lowers the energy barrier for charge hopping between molecular units, thereby enhancing charge carrier mobility. researchgate.net

Research into polymers derived from similar building blocks has shown that factors such as molecular weight and structural regularity are critical. For instance, studies on poly(3,3''-dioctyl-2,2':5',2''-terthiophene) demonstrated that a fourfold increase in the degree of polymerization can lead to an increase in charge carrier mobility by more than three orders of magnitude. This principle highlights the importance of using well-defined precursors like this compound to achieve high-molecular-weight polymers with the ordered structure necessary for superior charge transport.

Memristors

Memristors, or memory resistors, are novel electronic components that can alter their resistance based on the history of the voltage applied and retain this state, making them promising candidates for next-generation data storage and neuromorphic computing. This compound has been successfully employed in the fabrication of memristive devices through its use in creating Covalent Organic Frameworks (COFs).

COFs are a class of porous, crystalline polymers with a highly ordered structure. By reacting this compound with amine derivatives, such as triaminophenylbenzene, researchers can synthesize COFs with a significant Brunauer-Emmett-Teller (BET) surface area, recorded at 1202 m²/g. researchgate.net These porous frameworks have been integrated into memristor devices. The resulting memristors have demonstrated a distinct switching behavior between a high-resistance "off" state and a low-resistance "on" state, with a reported on/off ratio of an order of magnitude, signifying a clear and measurable memory effect. researchgate.net

| Device Type | Precursor Compound | Resulting Material | Key Performance Metric | Source |

| Memristor | This compound | Covalent Organic Framework (COF) | On/Off Ratio: 1 order of magnitude | researchgate.net |

Liquid Crystals

Liquid crystals (LCs) are a state of matter that possesses properties between those of conventional liquids and solid crystals. Liquid crystal polymers (LCPs) combine the anisotropic properties of liquid crystals with the processability of polymers. Research has indicated that polyazomethines, a class of polymers, can exhibit liquid crystalline behavior. researchgate.net

This compound has been identified as a key monomer in the synthesis of novel conjugated polyazomethines. researchgate.netresearchgate.net These polymers are created through a polycondensation reaction between a dialdehyde, such as this compound, and various diamines. researchgate.net

The structure of the resulting polyazomethine, which incorporates the terephthalaldehyde (B141574) derivative, can lead to the formation of mesophases—the hallmark of liquid crystals. The rigid aromatic core provided by the terephthalaldehyde unit, combined with the flexible octyloxy side chains, promotes the molecular alignment necessary for liquid crystalline behavior. Studies on related polyazomethines have confirmed their ability to form melts that exhibit liquid crystalline properties, establishing this compound as a valid precursor for this class of advanced materials. researchgate.net

A critical aspect of designing liquid crystal materials for practical applications is the ability to control their phase transition temperatures, such as the clearing temperature (the transition from a liquid crystalline phase to an isotropic liquid). This engineering allows the material's properties to be optimized for specific operating conditions.

The thermal properties and phase behavior of LCPs are highly dependent on their molecular structure. For thermotropic LCPs synthesized from terephthalate (B1205515) derivatives, factors such as the length and nature of flexible side groups (like the octyloxy chains in the title compound) and the structure of the co-monomer play a crucial role. By strategically selecting the diamine co-monomer to react with this compound, it is possible to tailor the supramolecular organization of the final polyazomethine. researchgate.net This modification of the polymer backbone can alter the intermolecular forces and packing efficiency, thereby engineering specific phase transition temperatures and controlling the stability and range of the desired liquid crystalline mesophases.

Supramolecular Chemistry and Self Assembly

Supramolecular Organization in Polymeric Systems

2,5-Bis(octyloxy)terephthalaldehyde serves as a fundamental monomeric precursor for various polymers, including cyano-PPV light-emitting polymers. sigmaaldrich.comsigmaaldrich.com Its primary utility, however, lies in the synthesis of Covalent Organic Frameworks (COFs), which are highly ordered, porous crystalline polymers. ossila.comtcichemicals.com The formation of these polymeric systems is a prime example of supramolecular organization, where directional covalent bonds and weaker non-covalent interactions work in concert to create a well-defined, extended structure.

The process typically involves the reaction of the dialdehyde (B1249045) with multivalent amines, leading to the formation of stable imine linkages and a porous, crystalline framework. ossila.comtcichemicals.commdpi.com The two long octyloxy chains appended to the benzene (B151609) ring are not merely passive substituents; they play a crucial role in the organizational process. These chains enhance the compound's solubility in organic solvents, which is essential for solution-based processing and synthesis. pubcompare.ai Furthermore, they influence the intermolecular packing within the resulting polymer through van der Waals interactions, which affects the final structure and properties of the material. pubcompare.ai

Research on analogous molecules, such as those with dodecyloxy chains, has shown that these long-chain substituted aromatic compounds can gradually self-assemble into larger, ordered superstructures over time, highlighting the importance of these alkyl groups in guiding hierarchical assembly. researchgate.net The π-π stacking interactions between the aromatic cores and the organization of the alkyl chains are key driving forces that lead to the formation of these highly structured polymeric systems.

Engineering of 1D and 2D Imine-Based Architectures at Interfaces

The reactivity of the aldehyde groups in this compound is exploited to engineer one-dimensional (1D) and two-dimensional (2D) architectures through the formation of imine bonds. ossila.com Imine-based COFs have become the most widely reported type due to their higher chemical stability compared to early frameworks based on boroxines or boronate esters. tcichemicals.com The condensation reaction between the dialdehyde and an amine linker is often reversible, a critical feature that allows for "error-checking" and self-correction during the assembly process. This reversibility enables the molecules to rearrange into the most thermodynamically stable, and therefore most crystalline, configuration, which is essential for creating large, defect-free 2D sheets. mdpi.com

The synthesis of ordered 2D architectures using this compound is often performed at a solid/liquid interface. In this method, a solution containing the dialdehyde and a complementary amine linker is deposited onto a solid substrate, such as highly oriented pyrolytic graphite (B72142) (HOPG). The self-assembly and subsequent covalent imine bond formation occur directly on the surface.

Studies on structurally similar long-chain oligomers provide insight into this process. Research on 2,5-bis(dodecanoxy)phenyleneethynylene–butadiyne oligomers cast onto an HOPG substrate demonstrated the formation of highly ordered structures. researchgate.net The investigation showed that the molecules self-assemble into blocks that stack in lamellae, with the molecular backbones aligned perpendicularly to the substrate. researchgate.net This alignment is driven by strong π-π interactions between the conjugated cores of the molecules, a principle that directly applies to the self-assembly of this compound-based systems. researchgate.net The long, flexible octyloxy chains help to mediate the molecule-substrate interaction and facilitate the formation of a well-ordered 2D monolayer.

Scanning Tunneling Microscopy (STM) is a powerful technique for visualizing the surface structures formed by the self-assembly of molecules like this compound at the atomic and molecular scale. It provides direct, real-space evidence of the engineered 1D and 2D architectures.

Investigations of related oligomers on HOPG surfaces using STM have successfully visualized the resulting molecular arrangements. researchgate.net These studies allow for the precise determination of structural parameters of the self-assembled layers. For instance, in a study of a similar phenyleneethynylene oligomer, STM imaging confirmed the length of the conjugated backbone and the intermolecular spacing. researchgate.net The distance between the stacked aromatic backbones was measured to be approximately 0.32 to 0.34 nm, which is characteristic of strong π-π stacking interactions. researchgate.net This data, combined with X-ray scattering techniques, provides a comprehensive picture of the supramolecular order. researchgate.net Such STM studies are crucial for confirming that the desired ordered imine-based network has formed on the surface and for understanding the fundamental interactions that govern its assembly.

| Structural Parameter | Measurement | Significance | Source |

| Intermolecular Distance (SWAXS) | 0.36 ± 0.017 nm | Evidence of regular packing in the solid state. | researchgate.net |

| Intermolecular Distance (HRTEM) | 0.32 ± 0.017 nm | Confirms close packing at the nanoscale. | researchgate.net |

| Intermolecular Distance (STM on HOPG) | 0.34 nm | Direct measurement of π-π stacking distance on a surface. | researchgate.net |

| Conjugated Backbone Length (STM) | 2.48 nm (for a tetramer) | Visualization and measurement of a single oligomer length. | researchgate.net |

Characterization Methodologies for Derived Materials

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the successful synthesis and elucidating the detailed chemical structure of polymers and other materials derived from 2,5-Bis(octyloxy)terephthalaldehyde.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of the repeating units in polymers derived from this compound. Both ¹H and ¹³C NMR are utilized to verify the formation of the desired chemical bonds and to probe the local environment of the atoms.

In the case of poly(p-phenylenevinylene) (PPV) derivatives synthesized from this compound, ¹H NMR spectroscopy is used to confirm the formation of the vinylene linkage and the retention of the octyloxy side chains. The spectra would be expected to show characteristic signals for the aromatic protons, the newly formed vinylic protons, and the aliphatic protons of the octyloxy groups. For instance, in a related polymer, poly(2,5-didecyl-1,4-phenylene vinylene), the structure was confirmed using ¹H and ¹³C NMR.

| Proton Type | Expected Chemical Shift (ppm) |

| Aldehyde (in monomer) | ~10.0 |

| Aromatic | 7.0 - 8.0 |

| Vinylic | 6.5 - 7.5 |

| Methylene (B1212753) (-OCH₂-) | ~4.0 |

| Methylene (alkyl chain) | 1.2 - 1.8 |

| Methyl (-CH₃) | ~0.9 |

| Note: These are general expected ranges and can vary based on the specific polymer structure and solvent used. |

¹³C NMR spectroscopy provides complementary information, offering detailed insight into the carbon skeleton of the derived material. The disappearance of the aldehyde carbon signal and the appearance of new signals corresponding to the vinylic carbons would be key indicators of successful polymerization.

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in the materials derived from this compound and to monitor the conversion of reactants to products.

The polymerization of this compound, for example in a Wittig or Horner-Wadsworth-Emmons reaction to form a PPV derivative, would be monitored by the disappearance of the characteristic C=O stretching vibration of the aldehyde group, typically found around 1700 cm⁻¹. Concurrently, the appearance of new peaks associated with the C=C stretching of the vinylene group (around 1600-1650 cm⁻¹) and C-H out-of-plane bending of the trans-vinylene group (around 965 cm⁻¹) would confirm the formation of the polymer backbone. The presence of the ether linkage (C-O-C) from the octyloxy groups would be confirmed by strong absorptions in the 1200-1250 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde C=O | Stretch | ~1700 |

| Aromatic C=C | Stretch | 1500 - 1600 |

| Vinylic C=C | Stretch | 1600 - 1650 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Ether C-O-C | Asymmetric Stretch | 1200 - 1250 |

| Trans-vinylene C-H | Out-of-plane bend | ~965 |

UV-Vis absorption spectroscopy is a fundamental technique for investigating the electronic properties of conjugated materials derived from this compound. The absorption spectrum reveals the extent of π-conjugation in the polymer backbone, which is directly related to the material's color and its potential performance in electronic devices.

For PPV derivatives, the main absorption band in the UV-Vis spectrum corresponds to the π-π* electronic transition of the conjugated system. The position of the absorption maximum (λmax) is a key parameter. A longer effective conjugation length results in a lower energy gap and a red-shift (longer wavelength) of the λmax. For instance, a poly(1-methoxy-4-octyloxy)-para-phenylene vinylene showed an absorption maximum at 491 nm. scirp.orgscirp.org The closely related poly[2,5-bisoctyloxy)-1,4-phenylenevinylene] is a light-emitting polymer. sigmaaldrich.com

| Material | λmax (nm) | Solvent |

| Poly(1-methoxy-4-octyloxy)-p-phenylene vinylene | 491 | Not Specified |

| Poly[2,5-bisoctyloxy)-1,4-phenylenevinylene] | 479 | Chloroform |

Photoluminescence (PL) spectroscopy is used to study the light-emitting properties of materials derived from this compound, which is particularly important for their application in organic light-emitting diodes (OLEDs). This technique involves exciting the material with light of a specific wavelength and measuring the spectrum of the emitted light.

The emission spectrum provides information about the color of the emitted light and the efficiency of the radiative recombination process. For poly[2,5-bisoctyloxy)-1,4-phenylenevinylene], a light-emitting polymer, the fluorescence properties have been characterized. sigmaaldrich.com When dissolved in chloroform, it has an excitation wavelength of 479 nm and an emission wavelength of 548 nm. sigmaaldrich.com Another similar polymer, poly(1-methoxy-4-octyloxy)-p-phenylene vinylene, exhibits a maximum emission at 540 nm. scirp.orgscirp.org

| Material | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Solvent |

| Poly[2,5-bisoctyloxy)-1,4-phenylenevinylene] | 479 | 548 | Chloroform |

| Poly(1-methoxy-4-octyloxy)-p-phenylene vinylene | Not Specified | 540 | Not Specified |

Thermal Analysis

Thermal analysis techniques are critical for determining the stability and processing window of materials derived from this compound.

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the derived polymers and COFs. This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting TGA curve provides information about the decomposition temperature, which is a critical parameter for the material's processability and long-term stability in devices that may operate at elevated temperatures.

For materials derived from this compound, TGA would reveal the onset temperature of thermal degradation. For PPV derivatives, the degradation often involves the scission of the octyloxy side chains followed by the degradation of the polymer backbone at higher temperatures. In the context of COFs, TGA is used to assess their robustness, with some imine-linked COFs showing thermal stability up to 490 °C.

| Material Type | Typical Decomposition Temperature Range (°C) | Notes |

| Poly(p-phenylenevinylene) derivatives | 300 - 450 | Decomposition often starts with the loss of side chains. |

| Imine-based Covalent Organic Frameworks | 400 - 500 | High thermal stability is a key feature of COFs. |

| Note: These are general ranges and the exact decomposition temperature depends on the specific molecular structure and the atmosphere in which the analysis is performed. |

Electrochemical Characterization

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to determine the frontier molecular orbital energy levels—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—of conjugated materials. drawellanalytical.com These energy levels are critical for understanding the electronic and optical properties of materials used in applications like organic electronics.

In a typical CV experiment, the onset oxidation potential (E_ox) and onset reduction potential (E_red) of a thin film of the polymer are measured. drawellanalytical.com The HOMO and LUMO energy levels can then be estimated using empirical formulas that relate these potentials to the energy levels of a reference standard, such as ferrocene/ferrocenium (Fc/Fc⁺), which is often assumed to have an absolute energy level of -4.8 eV relative to the vacuum.

The formulas are as follows:

E_HOMO (eV) = -e [(E_ox vs Fc/Fc⁺) + 4.8]

E_LUMO (eV) = -e [(E_red vs Fc/Fc⁺) + 4.8]

For instance, studies on related poly(p-phenyleneethynylene) polymers with dialkoxy substituents have shown an onset of oxidation at approximately -1.05 V vs a saturated calomel (B162337) electrode (SCE). nih.gov This value can be used to calculate the HOMO level, and subsequently, the LUMO level can be determined from the reduction potential or the optical bandgap obtained from UV-Vis spectroscopy. drawellanalytical.com

Table 1: Representative Electronic Level Data from Cyclic Voltammetry

| Polymer Class | Onset Oxidation (E_ox) vs. Fc/Fc⁺ (V) | HOMO Level (eV) | Onset Reduction (E_red) vs. Fc/Fc⁺ (V) | LUMO Level (eV) | Electrochemical Bandgap (eV) |

|---|---|---|---|---|---|

| Dialkoxy-substituted Poly(p-phenyleneethynylene) | 0.25 | -5.05 | -1.75 | -3.05 | 2.00 |

Note: Data are representative values for related conjugated polymer systems and illustrate the application of the CV technique.

Morphological and Structural Analysis

X-ray Diffraction (XRD) is an essential technique for probing the solid-state structure of materials, providing information on their crystallinity and the spatial arrangement of polymer chains. researchgate.net For semi-crystalline polymers, XRD patterns are typically a superposition of sharp, discrete peaks arising from crystalline domains and a broad, diffuse halo from amorphous regions. researchgate.net

In materials derived from this compound, the long, flexible octyloxy side chains can induce lamellar packing, leading to characteristic diffraction peaks at low angles (small 2θ values). nih.gov The presence of sharp peaks indicates a high degree of order and crystallinity. chemrxiv.org For example, crystalline polymers like polyethylene (B3416737) exhibit characteristic peaks at specific 2θ angles, such as ~21.5° and 23.8°. researchgate.net For polymers derived from this compound, similar sharp peaks would be expected, corresponding to the ordered packing of the polymer backbones and interdigitated side chains. The broad amorphous halo would confirm the semi-crystalline nature of the material. researchgate.netchemrxiv.org

Scanning Tunneling Microscopy (STM) is a high-resolution surface imaging technique that can visualize the morphology and molecular arrangement of materials at the atomic or molecular scale. sigmaaldrich.com It is particularly well-suited for characterizing the surface architectures of two-dimensional (2D) materials, such as self-assembled monolayers and Covalent Organic Frameworks (COFs) synthesized from this compound. ossila.comsigmaaldrich.com

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers. This technique separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules.

The results from GPC analysis provide several key parameters:

Number-average molecular weight (M_n): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (M_w): An average that is biased towards heavier molecules.

Polydispersity Index (PDI): The ratio of M_w to M_n (PDI = M_w/M_n). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all chains have the same length, while higher values are typical for synthetic polymers.

For polymers synthesized using this compound, GPC is crucial for confirming the success of the polymerization reaction and for understanding how the molecular weight influences the material's properties.

Table 2: Representative GPC Data for Conjugated Polymers

| Polymer Type | M_n ( g/mol ) | M_w ( g/mol ) | PDI (M_w/M_n) |

|---|---|---|---|

| Poly(phenylene vinylene) derivative | 25,000 | 55,000 | 2.2 |

| Polyimine | 18,000 | 40,000 | 2.2 |

Note: These values are representative of typical conjugated polymers and serve to illustrate the data obtained from GPC analysis.

Nitrogen Adsorption Isotherms for Porosity and Surface Area